molecular formula C8H17N3O4 B1666432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol CAS No. 86770-67-4

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol

Cat. No. B1666432
CAS RN: 86770-67-4
M. Wt: 219.24 g/mol
InChI Key: MBQYGQMGPFNSAP-UHFFFAOYSA-N
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Description

“2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N3O4 . It is also known as Azido-PEG3-alcohol and is a click chemistry PEG linker containing an azide group and a terminal hydroxyl group .


Molecular Structure Analysis

The molecular structure of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is characterized by the presence of an azide group and a terminal hydroxyl group . The compound has a molecular weight of 219.238 Da .


Chemical Reactions Analysis

The azide group in “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This suggests that the compound can participate in click chemistry reactions, which are characterized by their efficiency and selectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” include a molecular weight of 219.238 Da and a molecular formula of C8H18N3O4 . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its ACD/LogP value is -1.23 .

Scientific Research Applications

Polymerization and Surface Chemistry

  • Polymerization Process of Silane Coupling Agents : The polymerization process of silane coupling agents, such as 3-aminopropyltriethoxy silane, involves the release of ethanol from ethoxy groups. This process is significant in the context of surface chemistry and material science (Ogasawara et al., 2001).

  • Adsorption and Decomposition on Catalysts : Research on the adsorption and decomposition of ethanol on supported Au catalysts reveals that ethoxy species play a critical role in the process. This has implications for catalysis and surface reactions (Gazsi et al., 2011).

  • Surface-mediated Self-coupling on Gold : The transformation of ethanol into various carbonyl compounds on Au(111) surfaces is mediated through ethoxy intermediates. This has relevance in the field of surface-mediated chemical transformations (Liu et al., 2009).

Thermodynamics and Kinetics

  • Thermodynamic Studies of Binary Liquid Mixtures : Investigations into the thermodynamic properties of binary liquid mixtures involving alkoxyethanols, such as 2-methoxy ethanol, offer insights into intermolecular interactions and solution chemistry (Begum et al., 2013).

  • Ethoxy Groups in Catalytic Processes : The study of ethoxy groups on various oxide surfaces, including ZrO2 and CuO, is crucial in understanding catalytic processes and surface reactions. This research provides insights into the formation, decomposition, and reactions of ethoxy groups (Podobiński et al., 2022).

Chemical Synthesis

  • Synthesis of PNA Oligoether Conjugates : The conjugation of oligoethers to PNA is a significant area of research in biochemistry and molecular biology, exploring new methods for the synthesis of complex molecules (Ghidini et al., 2014).

  • Electrolytic Ethoxylation of γ-furylalkanols : The electrolytic ethoxylation of γ-furylalkanols leading to the formation of various compounds demonstrates the utility of ethoxylation in organic synthesis and electrochemistry (Markushina & Shulyakovskaya, 1970).

Industrial Applications

  • Synthesis of Shrinkage-Reducing Admixture for Cementitious Materials : The process of ethoxylation is used to synthesize shrinkage-reducing admixtures for construction materials, highlighting the practical application of this chemical process in the construction industry (Rong-bing & Jian, 2005).

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYGQMGPFNSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404906
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol

CAS RN

86770-67-4
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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